2,5-Dioxopyrrolidin-1-yl hept-6-ynoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl hept-6-ynoate is an amine reactive four carbon reagent . It can be used for derivatizing peptides, antibodies, amine coated surfaces, etc . The alkyne group in the compound reacts with azide-bearing compounds or biomolecules in copper-catalyzed Click Chemistry reactions .
Molecular Structure Analysis
The molecular formula of 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate is C11H13NO4 . Its molecular weight is 223.2 .Chemical Reactions Analysis
The compound is known to react with azide-bearing compounds or biomolecules in copper-catalyzed Click Chemistry reactions .Physical And Chemical Properties Analysis
The boiling point of 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate is predicted to be 334.9±44.0 °C . Its density is predicted to be 1.23±0.1 g/cm3 .Scientific Research Applications
“2,5-Dioxopyrrolidin-1-yl hept-6-ynoate” is an amine reactive four carbon reagent . It can be used for derivatizing peptides, antibodies, amine coated surfaces, etc . The alkyne group in the compound reacts with azide-bearing compounds or biomolecules in copper catalyzed Click Chemistry reactions .
This compound is often used in the field of biochemistry and molecular biology, particularly in the study of proteins and antibodies. Its primary application is in the modification of these biomolecules to allow for further study or manipulation .
The method of application typically involves mixing the “2,5-Dioxopyrrolidin-1-yl hept-6-ynoate” with the biomolecule of interest in a suitable buffer. The reaction is then allowed to proceed under controlled conditions. The exact parameters of the reaction (such as temperature, pH, and reaction time) can vary depending on the specific experiment .
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Protein Labeling This compound can be used for protein labeling . The alkyne group in the compound can react with azide-bearing proteins in a copper-catalyzed Click Chemistry reaction . This allows the protein to be tagged and tracked, which is useful in various biological studies .
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Antibody Derivatization “2,5-Dioxopyrrolidin-1-yl hept-6-ynoate” can be used for antibody derivatization . This process involves chemically modifying antibodies to enhance their stability, solubility, or functionality . The alkyne group in the compound can react with azide-bearing antibodies in a copper-catalyzed Click Chemistry reaction .
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Surface Modification This compound can be used for the modification of amine-coated surfaces . The alkyne group in the compound can react with azide-bearing surfaces in a copper-catalyzed Click Chemistry reaction . This can be used to create functionalized surfaces for various applications, such as biosensors .
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Drug Delivery “2,5-Dioxopyrrolidin-1-yl hept-6-ynoate” could potentially be used in drug delivery systems . The compound could be used to modify drug molecules or drug carriers, allowing them to be more effectively delivered to their target .
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Bioconjugation This compound can be used in bioconjugation , a process that involves attaching two biomolecules together. The alkyne group in the compound can react with azide-bearing biomolecules in a copper-catalyzed Click Chemistry reaction . This can be used in various applications, such as the creation of antibody-drug conjugates .
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Chemical Biology “2,5-Dioxopyrrolidin-1-yl hept-6-ynoate” can be used in chemical biology . The compound can be used to modify biomolecules, allowing researchers to study their function and interactions .
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Bioconjugation In bioconjugation, this compound can be used to attach two biomolecules together . The alkyne group in the compound can react with azide-bearing biomolecules in a copper-catalyzed Click Chemistry reaction . This can be used in various applications, such as the creation of antibody-drug conjugates .
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Drug Delivery “2,5-Dioxopyrrolidin-1-yl hept-6-ynoate” could potentially be used in drug delivery systems . The compound could be used to modify drug molecules or drug carriers, allowing them to be more effectively delivered to their target .
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Surface Modification This compound can be used for the modification of amine-coated surfaces . The alkyne group in the compound can react with azide-bearing surfaces in a copper-catalyzed Click Chemistry reaction . This can be used to create functionalized surfaces for various applications, such as biosensors .
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Antibody Derivatization “2,5-Dioxopyrrolidin-1-yl hept-6-ynoate” can be used for antibody derivatization . This process involves chemically modifying antibodies to enhance their stability, solubility, or functionality . The alkyne group in the compound can react with azide-bearing antibodies in a copper-catalyzed Click Chemistry reaction .
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Protein Labeling This compound can be used for protein labeling . The alkyne group in the compound can react with azide-bearing proteins in a copper-catalyzed Click Chemistry reaction . This allows the protein to be tagged and tracked, which is useful in various biological studies .
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Chemical Biology “2,5-Dioxopyrrolidin-1-yl hept-6-ynoate” can be used in chemical biology . The compound can be used to modify biomolecules, allowing researchers to study their function and interactions .
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hept-6-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-3-4-5-6-11(15)16-12-9(13)7-8-10(12)14/h1H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENPLOYECFEPSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl hept-6-ynoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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